molecular formula C20H18Cl3N3O2S B12763684 Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((1-methyl-1H-imidazol-2-yl)thio)-, monohydrochloride CAS No. 128433-24-9

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((1-methyl-1H-imidazol-2-yl)thio)-, monohydrochloride

Cat. No.: B12763684
CAS No.: 128433-24-9
M. Wt: 470.8 g/mol
InChI Key: DLMGUZVKBCXRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((1-methyl-1H-imidazol-2-yl)thio)-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, an imidazole ring, and a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((1-methyl-1H-imidazol-2-yl)thio)-, monohydrochloride typically involves multiple steps:

    Formation of the Chlorobenzoyl Intermediate: The initial step involves the chlorination of benzoyl chloride to form 2-chlorobenzoyl chloride.

    Coupling with 4-Chloroaniline: The 2-chlorobenzoyl chloride is then reacted with 4-chloroaniline to form N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide.

    Introduction of the Imidazole Ring:

    Formation of the Thioether Linkage: Finally, the thioether linkage is introduced by reacting the intermediate with a suitable thiol reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving thioether and imidazole functionalities.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((1-methyl-1H-imidazol-2-yl)thio)-, monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-chlorophenyl)-N-methyl-2-((1-methyl-1H-imidazol-2-yl)thio)-: Lacks the 2-chlorobenzoyl group.

    Acetamide, N-(2-chlorobenzoyl)-N-methyl-2-((1-methyl-1H-imidazol-2-yl)thio)-: Lacks the 4-chloroaniline moiety.

    Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((1H-imidazol-2-yl)thio)-: Lacks the methyl group on the imidazole ring.

Uniqueness

The uniqueness of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((1-methyl-1H-imidazol-2-yl)thio)-, monohydrochloride lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the chlorobenzoyl and imidazole moieties, along with the thioether linkage, makes it distinct from other similar compounds.

Properties

CAS No.

128433-24-9

Molecular Formula

C20H18Cl3N3O2S

Molecular Weight

470.8 g/mol

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N-methyl-2-(1-methylimidazol-2-yl)sulfanylacetamide;hydrochloride

InChI

InChI=1S/C20H17Cl2N3O2S.ClH/c1-24-10-9-23-20(24)28-12-18(26)25(2)17-8-7-13(21)11-15(17)19(27)14-5-3-4-6-16(14)22;/h3-11H,12H2,1-2H3;1H

InChI Key

DLMGUZVKBCXRGM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)N(C)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.